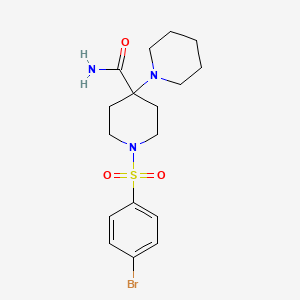

1-(4-Bromophenyl)sulfonyl-4-piperidin-1-ylpiperidine-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

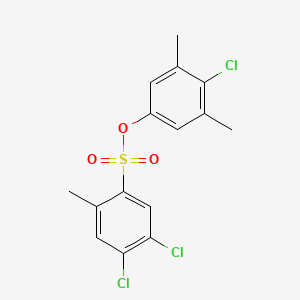

The molecular structure of this compound is characterized by its empirical formula C11H12BrNO3S . It has a molecular weight of 318.19 . The SMILES string representation of the molecule is Brc1ccc (cc1)S (=O) (=O)N2CCC (=O)CC2 .Physical And Chemical Properties Analysis

This compound has a density of 1.6±0.1 g/cm3, a boiling point of 449.2±55.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.1 mmHg at 25°C . Its molar refractivity is 68.4±0.4 cm3, and it has 4 H bond acceptors and 2 freely rotating bonds . The compound’s polar surface area is 63 Å2, and its molar volume is 197.5±3.0 cm3 .Aplicaciones Científicas De Investigación

Synthesis and Biological Activity

Microwave-Assisted Synthesis of Sulfonyl Hydrazones : The compound's synthesis involved creating sulfonyl hydrazones with piperidine derivatives, indicating its importance in medicinal chemistry. It showed significant antioxidant capacity and anticholinesterase activity, with certain derivatives exhibiting strong activities in various assays (Karaman et al., 2016).

Anticancer Agent Synthesis : The compound was used to synthesize propanamide derivatives with oxadiazole, which were then evaluated as potential anticancer agents. Certain derivatives demonstrated promising anticancer properties, suggesting the compound's relevance in cancer research (Rehman et al., 2018).

Antibacterial Evaluation : Derivatives of the compound have been synthesized and evaluated for their antibacterial activity. The study revealed that these derivatives exhibit significant antibacterial properties, highlighting its potential in antimicrobial research (Aziz‐ur‐Rehman et al., 2017).

Enzyme Inhibition and Molecular Docking

Enzyme Inhibition Studies : Piperidine derivatives of the compound were synthesized and evaluated for anti-acetylcholinesterase activity. Some derivatives showed high potency as inhibitors, suggesting the compound's application in studies related to neurological disorders like Alzheimer's disease (Sugimoto et al., 1990).

Molecular Docking and Biological Evaluation : Piperidinyl-containing oxadiazoles derived from the compound were studied for their interaction with butyrylcholinesterase enzyme through molecular docking. This demonstrated the compound's utility in understanding ligand-enzyme interactions in biological systems (Khalid et al., 2016).

Novel Applications and Synthesis Methods

Development of CB1 Cannabinoid Receptor Radioligands : The compound was used in the synthesis of radioligands for PET imaging of CB1 cannabinoid receptors, showcasing its application in neuroimaging and the study of neurological pathways (Katoch-Rouse et al., 2003).

Synthesis of α-Aminophosphonates : Piperidinyl-containing α-aminophosphonates were synthesized using the compound, with some displaying insecticidal activities. This highlights its role in agricultural chemistry and pest control research (Jiang et al., 2013).

Mecanismo De Acción

The mechanism of action for this compound is not specified in the available resources. Its applications in scientific research suggest it may have multiple mechanisms of action depending on the context.

Safety and Hazards

Propiedades

IUPAC Name |

1-(4-bromophenyl)sulfonyl-4-piperidin-1-ylpiperidine-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24BrN3O3S/c18-14-4-6-15(7-5-14)25(23,24)21-12-8-17(9-13-21,16(19)22)20-10-2-1-3-11-20/h4-7H,1-3,8-13H2,(H2,19,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTPBBZJUEIZJPC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2(CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Br)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24BrN3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-((3-methylbenzyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2360133.png)

![3-[4-Oxo-5-(3-phenyl-allylidene)-2-thioxo-thiazolidin-3-yl]-propionic acid](/img/structure/B2360135.png)

![(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2,6-difluorophenyl)methanone](/img/structure/B2360146.png)

![N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(3-phenylpropyl)oxalamide](/img/structure/B2360148.png)

![N-(octahydrobenzo[b][1,4]dioxin-6-yl)-3-(2,3,4-trimethoxyphenyl)propanamide](/img/structure/B2360149.png)

![N-[(2,4,6-triphenylphenyl)carbamothioyl]benzamide](/img/structure/B2360150.png)

![N-[2-[(3-Chloropyridin-2-yl)methylamino]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2360154.png)